molecular formula C15H13FO4S B2533676 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone CAS No. 1326901-72-7

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B2533676
CAS No.: 1326901-72-7
M. Wt: 308.32
InChI Key: IEDHDKBXLQRDII-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is a synthetic ethanone derivative featuring a 2-fluorophenylsulfonyl group and a 4-methoxyphenyl substituent. The 2-fluorophenyl group may influence steric and electronic interactions, impacting reactivity and biological activity.

Properties

IUPAC Name

2-(2-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4S/c1-20-12-8-6-11(7-9-12)14(17)10-21(18,19)15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDHDKBXLQRDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems:

Compound Name Key Substituents/Modifications Molecular Formula Melting Point (°C) Biological Activity/Notes
Target Compound : 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone 2-Fluorophenylsulfonyl, 4-methoxyphenyl C₁₅H₁₃FO₄S Not reported Hypothesized antiproliferative activity
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Piperazine-linked sulfonyl, tetrazole-thio, nitrophenyl C₁₉H₂₀N₇O₅S₂ 161–163 Antiproliferative activity
2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone Chlorophenyl, hydroxyimino C₁₅H₁₂ClNO₃ Not reported Potential intermediate in organic synthesis
2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone 4-Fluorophenyl, 2-hydroxy-4-methoxyphenyl C₁₅H₁₃FO₃ 90–92 Not reported
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) Trifluoromethylphenylsulfonyl, tetrazole-thio C₂₀H₁₈F₃N₇O₃S₂ 165–167 Higher melting point due to CF₃ group
Key Observations:
  • Substituent Impact on Melting Points : The trifluoromethyl group in 7f increases melting point (165–167°C) compared to methoxy analogs (e.g., 7n at 161–163°C), likely due to enhanced crystallinity from electronegative groups .
  • Biological Activity : Piperazine-linked sulfonyl compounds (e.g., 7n) exhibit antiproliferative activity, suggesting that the target compound’s sulfonyl group may confer similar properties .

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., in 7n and the target compound) enhance solubility in polar solvents compared to halogenated analogs .
  • Stability : Sulfonyl groups confer stability against hydrolysis, while fluorinated aryl groups may resist oxidative degradation .

Biological Activity

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group and a fluorinated aromatic ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FO3SC_{15}H_{13}FO_3S. Its structure includes:

  • A sulfonyl group (–SO₂–)
  • A fluorophenyl group (–C₆H₄F)
  • A methoxyphenyl group (–C₆H₄OCH₃)

This unique combination of functional groups suggests potential interactions with various biological molecules, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : The fluorine atom may enhance binding affinity to specific receptors, affecting signal transduction pathways.

Biological Activity Studies

Research has indicated several areas where this compound may exhibit biological activity:

Antitumor Activity

A study explored the compound's antitumor properties, particularly its effects on cancer cell lines. The findings suggested that this compound could induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways.

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. This was assessed through in vitro assays measuring cytokine release in response to inflammatory stimuli.

Dopamine Transporter Inhibition

Recent research has identified the compound as a potential inhibitor of the dopamine transporter (DAT), which is significant in the context of psychostimulant abuse. Compounds that inhibit DAT can reduce the reinforcing effects of drugs like cocaine and methamphetamine, suggesting a therapeutic avenue for addiction treatment.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityInduced apoptosis in cancer cell lines; mechanism involves modulation of apoptotic pathways.
Study 2Anti-inflammatory EffectsReduced cytokine release; potential use in treating inflammatory diseases.
Study 3DAT InhibitionEffective in reducing reinforcing effects of psychostimulants; promising for addiction therapy.

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